N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine
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Overview
Description
N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine is a bicyclic amine compound with the molecular formula C10H20N2 and a molecular weight of 168.2792 g/mol . This compound is known for its unique bicyclic structure, which consists of a nitrogen atom incorporated into a bicyclo[3.3.1]nonane framework. It is used in various chemical and industrial applications due to its stability and reactivity.
Mechanism of Action
Target of Action
The primary targets of N,9-dimethyl-9-azabicyclo[33Similar compounds are known to interact with various receptors and enzymes in the body, influencing cellular processes .
Mode of Action
The exact mode of action of N,9-dimethyl-9-azabicyclo[33It’s known that similar compounds can act as catalysts in the oxidation of alcohols to afford the corresponding carbonyl compounds .
Biochemical Pathways
The specific biochemical pathways affected by N,9-dimethyl-9-azabicyclo[33It’s known that similar compounds can influence the oxidation process of alcohols .
Result of Action
The molecular and cellular effects of N,9-dimethyl-9-azabicyclo[33It’s known that similar compounds can catalyze the oxidation of alcohols, leading to the formation of corresponding carbonyl compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine typically involves the reaction of 9-azabicyclo[3.3.1]nonane with dimethylamine under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{9-azabicyclo[3.3.1]nonane} + \text{dimethylamine} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is essential for efficient production.
Chemical Reactions Analysis
Types of Reactions
N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroxyl radicals.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
9-azabicyclo[3.3.1]nonane: A precursor to N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine, lacking the dimethylamine group.
9-azabicyclo[3.3.1]nonane N-oxyl (ABNO): A nitroxyl radical derivative used in oxidation reactions.
Uniqueness
This compound is unique due to its dimethylamine substitution, which enhances its reactivity and makes it suitable for a broader range of chemical reactions compared to its unsubstituted counterparts. The presence of the dimethylamine group also increases its solubility in organic solvents, making it more versatile for various applications.
Properties
IUPAC Name |
N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-11-8-6-9-4-3-5-10(7-8)12(9)2/h8-11H,3-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJLVSUDZVBSFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC2CCCC(C1)N2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20563743 |
Source
|
Record name | N,9-Dimethyl-9-azabicyclo[3.3.1]nonan-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20563743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123259-33-6 |
Source
|
Record name | N,9-Dimethyl-9-azabicyclo[3.3.1]nonan-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20563743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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